2-Methoxyphenyl 2,4,5-trimethoxybenzoate
Description
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H18O6/c1-19-12-7-5-6-8-13(12)23-17(18)11-9-15(21-3)16(22-4)10-14(11)20-2/h5-10H,1-4H3 |
InChI Key |
JZDCVJOFUUKMHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2,4,5-Trimethoxybenzoate Derivatives
Key Comparative Insights
Substitution Pattern and Bioactivity
- Anti-inflammatory Activity : In indole Schiff base derivatives, the 2,4,5-trimethoxyphenyl substitution (e.g., compound S1–S18) showed higher anti-inflammatory activity (>50% inhibition), whereas the 2-methoxyphenyl analog (as in the target compound) exhibited the lowest activity . This suggests that the ester group’s position (2-methoxy vs. 2,4,5-trimethoxy) critically influences anti-inflammatory efficacy.
- Cytotoxic and Antitumor Effects: The 2,4,5-trimethoxy pattern in triphenyltin derivatives displayed potent antitumor activity, likely due to synergistic effects between the trimethoxybenzoyl group and the organotin moiety . In contrast, methyl 3,4,5-trimethoxybenzoate derivatives showed superior cytotoxicity against cancer cells compared to 2,4,5-substituted analogs, except in MCF7 breast cancer cells, where both substitution patterns were equally effective .
Role of Ester Groups
- The triphenyltin ester group in organometallic derivatives introduces a distinct mechanism of action, likely involving DNA interaction or enzyme inhibition, which is absent in purely organic esters like this compound .
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